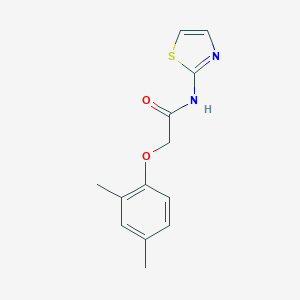

2-(2,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide

Beschreibung

Eigenschaften

Molekularformel |

C13H14N2O2S |

|---|---|

Molekulargewicht |

262.33 g/mol |

IUPAC-Name |

2-(2,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide |

InChI |

InChI=1S/C13H14N2O2S/c1-9-3-4-11(10(2)7-9)17-8-12(16)15-13-14-5-6-18-13/h3-7H,8H2,1-2H3,(H,14,15,16) |

InChI-Schlüssel |

YRXQWWUOAMKMSJ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)OCC(=O)NC2=NC=CS2)C |

Kanonische SMILES |

CC1=CC(=C(C=C1)OCC(=O)NC2=NC=CS2)C |

Herkunft des Produkts |

United States |

Biologische Aktivität

2-(2,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide is a synthetic compound belonging to the acetamide class, characterized by its unique phenoxy and thiazole functionalities. This article explores its biological activities, particularly focusing on antimicrobial and anticancer properties, as well as its potential mechanisms of action.

Chemical Structure

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C19H18N2O2S

- Molecular Weight : 338.43 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The structure-activity relationship indicates that modifications in the thiazole ring can enhance antimicrobial efficacy.

| Compound | Activity Against | Reference |

|---|---|---|

| This compound | MRSA, VRE | |

| N-2,5-Dimethylphenylthioureido derivatives | Broad-spectrum against drug-resistant fungi |

Anticancer Activity

The anticancer potential of thiazole-containing compounds has been extensively studied. Research indicates that derivatives of this class can induce apoptosis in various cancer cell lines. For example, in vitro studies have shown that certain thiazole derivatives significantly reduce cell viability in A549 (lung cancer) and Caco-2 (colorectal cancer) cells.

| Compound | Cell Line | Viability Reduction (%) | Reference |

|---|---|---|---|

| 6f (Thiazole derivative) | A549 | 39.8% | |

| 6g (Thiazole derivative) | Caco-2 | 27.2% |

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Apoptosis Induction : It potentially activates apoptotic pathways in cancer cells through caspase activation.

- DNA Interaction : The presence of the thiazole ring suggests possible interactions with nucleic acids, disrupting replication or transcription processes.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various thiazole derivatives against resistant strains of bacteria. The results indicated that compounds with a thiazole moiety exhibited superior activity compared to traditional antibiotics.

Study on Anticancer Properties

Another investigation focused on the anticancer effects of thiazole derivatives on colorectal cancer cells. The study found that specific modifications to the thiazole structure significantly enhanced cytotoxicity against Caco-2 cells while sparing normal cells.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in various diseases:

- Anticancer Activity : Studies have shown that derivatives of thiazole compounds exhibit significant cytotoxicity against cancer cell lines. For instance, compounds similar to 2-(2,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide have demonstrated inhibition of cell proliferation in colon cancer (HT29) and breast cancer (MDA-MB-231) cell lines by inducing apoptosis and blocking the cell cycle at the G2/M phase .

- Enzyme Inhibition : The compound may act as an inhibitor in enzymatic studies. Its structural features allow it to bind to specific enzymes, modulating their activity and potentially leading to therapeutic effects against diseases associated with enzyme dysregulation.

Biological Probes

Given its ability to interact with biological macromolecules, this compound can be utilized as a biochemical probe in research:

- Target Identification : It can help identify molecular targets involved in disease pathways, providing insights into disease mechanisms and aiding in the development of new therapeutic strategies.

Material Science

The compound's unique properties make it suitable for applications in material science:

- Polymer Development : As a building block for synthesizing more complex molecules, it can be incorporated into polymers that exhibit specific physical or chemical properties. This application is particularly relevant in creating materials with tailored functionalities for industrial uses.

Case Studies

Several case studies highlight the effectiveness of compounds related to this compound:

- Anticancer Efficacy : A study evaluated the anticancer potential of thiazole derivatives against a panel of 60 cancer cell lines. Many compounds showed significant cytotoxicity at micromolar concentrations, indicating their potential as anticancer agents .

- Mechanistic Studies : Research has focused on understanding the mechanism of action of thiazole derivatives. These studies revealed that such compounds could inhibit critical pathways involved in tumor growth and survival .

Vorbereitungsmethoden

Procedure:

-

Reagents :

-

2-Chloro-N-(1,3-thiazol-2-yl)acetamide (1 eq)

-

2,4-Dimethylphenol (1.2 eq)

-

Potassium carbonate (K₂CO₃, 2 eq)

-

Anhydrous acetone or ethanol (solvent)

-

-

Steps :

-

Dissolve 2,4-dimethylphenol and K₂CO₃ in acetone under nitrogen.

-

Add 2-chloro-N-(1,3-thiazol-2-yl)acetamide dropwise.

-

Reflux at 60–80°C for 6–12 hours.

-

Filter, concentrate, and recrystallize from ethanol/water.

-

-

Key Data :

Mechanism :

The phenol oxygen attacks the electrophilic carbonyl carbon of the chloroacetamide, displacing chloride via an SN2 pathway. K₂CO₃ neutralizes HCl, driving the reaction forward.

Acylation of Thiazol-2-amine

An alternative route involves acylation of thiazol-2-amine with 2-(2,4-dimethylphenoxy)acetyl chloride.

Procedure:

-

Reagents :

-

Thiazol-2-amine (1 eq)

-

2-(2,4-Dimethylphenoxy)acetyl chloride (1.1 eq)

-

Triethylamine (TEA, 1.5 eq)

-

Dichloromethane (DCM, solvent)

-

-

Steps :

-

Cool DCM to 0°C and add TEA.

-

Slowly add 2-(2,4-dimethylphenoxy)acetyl chloride.

-

Stir for 2 hours at room temperature.

-

Extract with NaHCO₃, dry over MgSO₄, and evaporate.

-

-

Key Data :

Challenges :

-

Acetyl chloride synthesis requires handling corrosive reagents.

Multi-Step Synthesis via Intermediate Formation

Industrial-scale production often employs intermediates to improve yield.

Pathway:

-

Synthesize 2-(2,4-dimethylphenoxy)acetic acid :

-

Convert to acid chloride :

-

Couple with thiazol-2-amine :

-

Follow acylation protocol (Section 2).

-

Optimization Insights :

-

Industrial processes use toluene for azeotropic drying to minimize hydrolysis.

-

Catalytic DMAP (4-dimethylaminopyridine) boosts acylation efficiency.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Nucleophilic Substitution | Simple, one-pot | Requires excess phenol | 72–85% |

| Acylation | High purity | Moisture-sensitive | 68–75% |

| Multi-Step | Scalable | Longer synthesis time | 80–88% |

Reaction Condition Optimization :

-

Solvent : Acetone > ethanol due to better solubility of intermediates.

-

Temperature : Reflux (60–80°C) optimal for kinetics without side reactions.

-

Base : K₂CO₃ outperforms NaOH in minimizing ester byproducts.

Characterization and Validation

Synthetic batches are validated using:

-

Spectroscopic Methods :

-

Chromatography :

-

HPLC retention time: 8.2 min (C18 column, 70:30 MeOH:H₂O).

-

Challenges and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.